molecular formula C8H9BrN2O B1291038 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 910037-14-8

7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B1291038
CAS No.: 910037-14-8
M. Wt: 229.07 g/mol
InChI Key: KPGNYZHIKPSZMS-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 910037-14-8) is a brominated heterocyclic compound featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.077 g/mol . Key structural attributes include:

  • Bromine substituent at position 7, enhancing electrophilic reactivity for further derivatization.
  • Methyl group at position 4, contributing to steric and electronic modulation.
  • Dihydro-oxazine ring, conferring partial saturation and conformational rigidity.

Properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-2-3-12-7-4-6(9)5-10-8(7)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGNYZHIKPSZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640354
Record name 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-14-8
Record name 7-Bromo-3,4-dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is typically carried out using bromination techniques. A common approach involves the reaction of 4-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine with a brominating agent under controlled conditions.

Reaction Details:

  • Brominating Agent: N-Bromosuccinimide (NBS)
  • Solvent: Typically an organic solvent such as dichloromethane or acetonitrile
  • Temperature: Controlled at room temperature or slightly elevated (e.g., 30–40°C)
  • Mechanism: Electrophilic bromination occurs at the 7th position of the pyrido[3,2-b]oxazine ring due to its electronic properties.

The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure complete bromination. Purification is often achieved via recrystallization or column chromatography.

Reaction Yield and Efficiency

The yield of the synthesis depends on several factors:

  • Quality and molar ratio of reagents
  • Reaction time and temperature
  • Purification methods

Typical yields range from 70% to 85%, depending on the precision of reaction conditions.

Chemical Reactions Analysis

The compound can undergo various reactions post-synthesis:

Substitution Reactions:
The bromine atom can be replaced by nucleophiles such as amines or thiols to form derivatives with altered properties.

Oxidation Reactions:
Oxidizing agents can convert the compound into oxides or other higher oxidation state derivatives.

Reduction Reactions:
Reduction processes can lead to de-brominated products or other reduced forms.

Data Table: Reaction Parameters for Synthesis

Parameter Value/Condition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dichloromethane or Acetonitrile
Temperature Range Room temperature (~25–40°C)
Reaction Time ~2–6 hours
Purification Method Recrystallization/Column Chromatography
Typical Yield 70–85%

Comparison with Similar Compounds

Similar Compounds:

Impact on Reactivity:
The presence of both bromine and methyl groups in 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine enhances its chemical reactivity compared to its analogs.

Scientific Research Applications

Pharmacological Applications

7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has garnered interest in pharmacological research due to its structural similarity to known bioactive molecules. Some potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • CNS Activity : Given its pyridine structure, it may interact with neurotransmitter systems and could be explored for neuropharmacological effects.

Case Studies

  • Antimicrobial Studies : In vitro assays have demonstrated that derivatives of pyrido[3,2-b][1,4]oxazine compounds show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specific studies highlighted the efficacy of similar compounds in inhibiting bacterial growth and biofilm formation.
  • Neuropharmacology : Research involving analogs of this compound has indicated potential for modulating neurotransmitter receptors. Experimental models have shown promise in enhancing cognitive function and reducing anxiety-like behaviors.

Material Science Applications

Beyond pharmacology, this compound can also be utilized in material science:

  • Polymer Chemistry : The unique structure allows for incorporation into polymer matrices to enhance thermal stability and mechanical properties.
  • Dye Synthesis : The compound's chromophoric properties can be exploited in developing dyes for textiles and coatings.

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : 77–79°C .
  • Purity: ≥95% (commercially available from Thermo Scientific, Santa Cruz Biotechnology, and Aladdin Biochemical Technology) .
  • Safety Profile : Classified as a skin/eye irritant (GHS Hazard Statements: H315, H319, H335) .

Applications: Primarily utilized as a pharmacophore intermediate in drug discovery, particularly for oncology targets. Its structural features align with scaffolds investigated for modulating cancer cell growth (e.g., MDA-MB-231 breast carcinoma) .

The compound’s structural analogs differ in substituents, saturation, and heteroatom placement, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Biological Relevance/Applications Source/References
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (910037-14-8) C₈H₉BrN₂O 229.077 7-Br, 4-CH₃ Lead candidate for breast cancer research
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (20348-23-6) C₇H₈N₂O 136.15 No substituents Baseline scaffold for SAR studies
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (34950-82-8) C₇H₇BrN₂O 215.04 7-Br (lacks 4-CH₃) Intermediate for brominated derivatives
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1429403-23-5) C₁₃H₁₀BrF₂N₂O 327.12 7-Br, 3-(2,6-difluorophenyl) Enhanced binding affinity via aromatic interactions
Hexahydro-2H-furo[3,2-b][1,4]oxazine (N/A) C₆H₁₁NO₂ 129.16 Fused furan-oxazine, saturated Hit inhibitor of MDA-MB-231 cell growth
Key Observations:

Substituent Effects: The 7-bromo group in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Biological Activity :

  • The hexahydro-furo-oxazine analog () exhibits potent growth inhibition in MDA-MB-231 cells, suggesting that saturation of the oxazine ring may enhance target engagement .
  • Difluorophenyl-substituted derivatives (e.g., 1429403-23-5) demonstrate improved binding to aromatic-rich enzyme pockets, likely due to π-π stacking interactions .

Synthetic Utility: The target compound’s bromine atom serves as a handle for late-stage functionalization, a feature absent in non-halogenated analogs like 20348-23-6 . Derivatives with 4-acyl groups () show enhanced pharmacological activity, highlighting the importance of position 4 modifications .

Biological Activity

7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound with potential biological activities. Its molecular formula is C8H9BrN2OC_8H_9BrN_2O and it has garnered interest in pharmacological research due to its diverse biological properties.

  • CAS Number : 910037-14-8
  • Molecular Weight : 229.07 g/mol
  • Molecular Structure : The compound features a pyrido[3,2-b][1,4]oxazine ring system, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Activity Type
Compound A30Bacterial Inhibition
Compound B25Fungal Inhibition
7-Bromo-4-methyl...28Bacterial Inhibition

A study demonstrated that derivatives of this class showed activity against various strains of bacteria and fungi, suggesting that the presence of bromine and methyl groups may enhance their antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells:

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)155
MCF-7 (Breast)204
Normal Fibroblasts>100-

This selectivity indicates potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial and cancerous cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

Study on Antimicrobial Properties

In a recent study published in Compounds journal, a series of oxazine derivatives were tested for their antifungal activity against Fusarium oxysporum. The results indicated that the presence of halogen substituents significantly improved antifungal potency compared to non-halogenated counterparts .

Study on Cancer Cell Lines

A research article highlighted the effects of various pyrido derivatives on HeLa and MCF-7 cells. It was found that the brominated derivative showed enhanced apoptosis induction compared to other analogs, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using brominated precursors. For example, polyphosphoric acid (PPA) has been employed as a catalyst in analogous heterocyclic syntheses to promote cyclization under mild heating (60–80°C) . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) can improve purity to >97%, as evidenced by melting point consistency (116–119°C) . Reaction optimization should prioritize controlling stoichiometry of bromine-containing intermediates and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the pyrido-oxazine scaffold and substituent positions. For example, methyl groups at position 4 typically show singlets near δ 2.3–2.5 ppm, while dihydro protons resonate as multiplet signals between δ 3.5–4.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (215.04 g/mol) and bromine isotopic patterns .

Advanced Research Questions

Q. How can discrepancies in NMR data for diastereomers or tautomeric forms of this compound be resolved?

  • Methodological Answer : Diastereomers arising from the pyrido-oxazine ring’s conformation can lead to split signals in NMR. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic equilibria between tautomers by observing signal coalescence at elevated temperatures .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated in related pyrido-oxazine derivatives (e.g., bond angles and torsion angles) .
  • DFT Calculations : Computational modeling of NMR chemical shifts can differentiate between plausible conformers .

Q. What strategies are recommended for assessing the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets such as kinases or DNA helicases, leveraging the bromine atom’s hydrophobic/electron-deficient nature .
  • Fluorescence Quenching Assays : Monitor interactions with human DNA by measuring changes in ethidium bromide emission upon compound addition, as validated in structurally similar benzothiazines .
  • Enzymatic Inhibition Studies : Test against MAP kinases or dipeptidyl peptidase-4 (DPP-4) using colorimetric substrates (e.g., p-nitrophenyl phosphate) to quantify IC₅₀ values .

Q. How can impurities or degradation products of this compound be identified and quantified during pharmacological studies?

  • Methodological Answer :

  • HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and quantify impurities. Reference standards for common byproducts (e.g., de-brominated analogs) should be synthesized for spiking experiments .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges. LC-UV/Vis at 254 nm can track degradation pathways .

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